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Compound of Interest

Compound Name:

2-Benzyl-2,7-

diazaspiro[4.4]nonane-1,3-dione

hydrochloride

Cat. No.: B1461089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of molecular

scaffolds to optimize drug-like properties is a cornerstone of successful drug discovery. This

guide provides an in-depth, objective comparison of the biological activity of diazaspiro

bioisosteres, with a particular focus on their role as replacements for the ubiquitous piperazine

moiety. By examining key experimental data and the underlying pharmacological rationale, this

document serves as a technical resource for researchers aiming to leverage these rigid, three-

dimensional scaffolds in their drug design endeavors.

The Rise of Diazaspiro Scaffolds: Escaping Flatland
in Drug Design
The "escape from flatland" concept, a move away from planar, aromatic structures towards

more three-dimensional molecules, has gained significant traction in drug discovery.[1]

Increased molecular three-dimensionality often correlates with improved physicochemical and

pharmacokinetic properties.[1] Diazaspirocycles, characterized by two rings sharing a single

carbon atom, offer a compelling structural alternative to traditional saturated heterocycles like

piperazine. Their rigid nature allows for a more defined orientation of substituents in three-

dimensional space, which can lead to enhanced target selectivity and improved metabolic

stability.[2]
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This guide will delve into the comparative biological activity of diazaspiro bioisosteres in two

key therapeutic areas: oncology, with a focus on Poly(ADP-ribose) polymerase (PARP)

inhibitors, and neuroscience, through the lens of sigma-2 (σ2) receptor ligands.

Diazaspiro Bioisosteres in Oncology: The Case of
PARP Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER)

pathway, a key mechanism for repairing single-strand DNA breaks.[3] Inhibitors of PARP have

emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in

homologous recombination repair, such as those with BRCA1/2 mutations.[3] The piperazine

ring is a common feature in many PARP inhibitors, including the FDA-approved drug olaparib.

[4] However, the flexibility of the piperazine ring can contribute to off-target effects and

metabolic liabilities.[2]

A study by Reilly et al. systematically investigated the replacement of the piperazine core in

olaparib with various diazaspiro motifs, including 2,6-diazaspiro[3.3]heptane, 2,6-

diazaspiro[3.4]octane, 2,7-diazaspiro[3.5]nonane, and 2,7-diazaspiro[4.4]nonane.[3][5] The

resulting analogues were evaluated for their PARP-1 affinity, catalytic inhibition, and induction

of DNA damage.[3]
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Compound ID Core Scaffold
PARP-1 IC50
(nM)

Cytotoxicity
(EC50 in
UWB1.289
BRCA1 mutant
cells, μM)

DNA Damage
Induction
(γH2AX foci)

Olaparib Piperazine 1-5 (literature) 0.02 High

10e

2,6-

Diazaspiro[3.3]h

eptane

12.6 ± 1.1 0.14 Reduced

13d

2,6-

Diazaspiro[3.4]oc

tane

>1000 >10 -

14b (Boc-

protected)

2,6-

Diazaspiro[3.4]oc

tane

1193 0.49 High

15b (Boc-

protected)

2,7-

diazaspiro[4.4]no

nane

4397 ± 1.1 0.82 High

17d

2,7-

diazaspiro[3.5]no

nane

44.3 ± 1.2 >10 -

Data synthesized from Reilly et al. (2018).[3][4][5]

Key Insights from the Data:

The 2,6-diazaspiro[3.3]heptane analogue (10e) retained potent PARP-1 inhibition (IC50 =

12.6 nM) and, critically, exhibited reduced DNA damage and cytotoxicity compared to

olaparib.[3][5] This suggests that the rigid spirocyclic core can uncouple high-affinity binding

from the DNA-damaging effects seen with some PARP inhibitors, offering a potential avenue

for developing safer therapeutics for non-cancer indications like inflammation.[3][4]
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Larger diazaspiro scaffolds, such as diazaspiro[3.4]octane and diazaspiro[4.4]nonane,

generally led to a significant loss of PARP-1 affinity when directly replacing the piperazine in

the olaparib framework.[3]

Interestingly, some boc-protected diazaspiro analogues with poor PARP-1 affinity still

induced DNA damage at micromolar concentrations, highlighting the complex structure-

activity relationships (SAR) at play.[3][5]

The favorable profile of the 2,6-diazaspiro[3.3]heptane core underscores the potential of this

specific bioisostere to improve the therapeutic index of PARP inhibitors.

Diazaspiro Bioisosteres in Neuroscience: Targeting
the Sigma-2 Receptor
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a

promising target for therapeutic intervention in a range of neurological and psychiatric

disorders.[6][7] It is also considered a biomarker for proliferating tumor cells.[7] Many known σ2

receptor ligands incorporate a piperazine moiety.[6]

A study by Xu et al. explored the replacement of the piperazine in a known σ2 receptor ligand

with various diazaspiro and bridged diamine ring systems.[6][7] The affinity of these new

compounds for both σ1 and σ2 receptors was determined through radioligand binding assays.

[6]
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Compound Core Scaffold σ2R Ki (nM) σ1R Ki (nM)
σ2/σ1
Selectivity

Lead Compound

(1)
Piperazine - -

High σ2

selectivity

Analogue with

2,6-

diazaspiro[3.3]he

ptane

2,6-

Diazaspiro[3.3]h

eptane

>1000 - Loss of affinity

Analogue with

2,5-

diazabicyclo[2.2.

1]heptane

(bridged)

2,5-

diazabicyclo[2.2.

1]heptane

4 - High affinity

Analogue with

1,4-diazepine
1,4-Diazepine Nanomolar range - High affinity

Data synthesized from Xu et al. (2022).[6][7]

Key Insights from the Data:

In this particular scaffold, direct replacement of the piperazine with a 2,6-

diazaspiro[3.3]heptane resulted in a significant loss of affinity for the σ2 receptor.[6] This

contrasts with the findings in the PARP inhibitor series and highlights the target-dependent

nature of successful bioisosteric replacement.

Other cyclic diamines, such as the bridged 2,5-diazabicyclo[2.2.1]heptane and the larger 1,4-

diazepine, were well-tolerated and maintained high affinity for the σ2 receptor.[6][7]

These findings emphasize that while diazaspiro cores can be effective bioisosteres, a one-size-

fits-all approach is not applicable. The specific geometry and conformational constraints of the

target's binding pocket are critical determinants of a successful bioisosteric replacement.

Experimental Protocols: A Guide to Key Assays
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To ensure the integrity and reproducibility of the data presented, a thorough understanding of

the experimental methodologies is crucial. Below are detailed protocols for key assays used in

the evaluation of diazaspiro bioisosteres.

PARP-1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1 by

detecting the binding of PARP-1 to a fluorescently labeled DNA oligonucleotide.
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Reagent Preparation

Assay Execution

Data Analysis

Prepare assay buffer, fluorescently labeled DNA, and PARP-1 enzyme solution.

Prepare serial dilutions of test compounds (e.g., diazaspiro analogues).

Add assay buffer, fluorescent DNA, and test compounds to a 384-well plate.

Initiate the reaction by adding PARP-1 enzyme.

Incubate at room temperature to allow for binding.

Measure fluorescence polarization on a plate reader.

Calculate the degree of polarization for each well.

Plot polarization vs. compound concentration and determine the IC50 value.

Click to download full resolution via product page

Caption: Workflow for a PARP-1 Fluorescence Polarization Assay.
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Step-by-Step Methodology:

Reagent Preparation:

Prepare a 1x PARP assay buffer.

Dilute the fluorescently labeled DNA oligonucleotide to the working concentration in the

assay buffer.

Dilute the recombinant human PARP-1 enzyme to the working concentration in the assay

buffer.

Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., olaparib) in

the assay buffer.

Assay Procedure:

In a 384-well black plate, add the test compounds or vehicle control.

Add the fluorescently labeled DNA oligonucleotide to all wells.

Initiate the reaction by adding the PARP-1 enzyme to all wells except for the "no enzyme"

control.

Incubate the plate at room temperature for the specified time (e.g., 60 minutes), protected

from light.

Data Acquisition and Analysis:

Measure the fluorescence polarization using a suitable plate reader with excitation and

emission wavelengths appropriate for the fluorophore.

Subtract the background fluorescence from the "no enzyme" control wells.

Plot the fluorescence polarization values against the logarithm of the inhibitor

concentration.

Determine the IC50 value using a non-linear regression analysis.
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Sigma-2 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the σ2 receptor by measuring its

ability to compete with a radiolabeled ligand for binding to the receptor.
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Preparation

Binding Reaction

Separation & Counting

Data Analysis

Prepare membrane homogenates from a tissue source rich in σ2 receptors (e.g., rat liver).

Prepare serial dilutions of test compounds and a radiolabeled ligand (e.g., [3H]DTG).

Incubate membrane homogenates, radioligand, and test compounds in a multi-well plate.

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

Include control wells with an excess of a non-radiolabeled ligand to determine non-specific binding.

Wash filters with ice-cold buffer to remove unbound radioligand.

Measure radioactivity on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific from total binding.

Plot specific binding vs. compound concentration and determine the Ki value.

Click to download full resolution via product page

Caption: Workflow for a Sigma-2 Receptor Radioligand Binding Assay.
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Step-by-Step Methodology:

Membrane Preparation:

Homogenize fresh or frozen tissue (e.g., rat liver) in ice-cold buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed to pellet the membranes.

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

Binding Assay:

In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [3H]-

DTG), and varying concentrations of the test compound.

For determining non-specific binding, add a high concentration of a non-radiolabeled

sigma receptor ligand (e.g., haloperidol) to a set of wells.

To specifically measure binding to σ2 receptors, a masking concentration of a selective σ1

receptor ligand (e.g., (+)-pentazocine) is often included.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120

minutes).

Filtration and Scintillation Counting:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value from the resulting competition curve and calculate the Ki

(inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathways and Molecular Interactions
A deeper understanding of the biological activity of diazaspiro bioisosteres requires an

examination of their interactions with their target proteins and the downstream signaling

pathways they modulate.

Sigma-2 Receptor (TMEM97) Signaling
The sigma-2 receptor (TMEM97) is an endoplasmic reticulum-resident protein that plays a role

in cholesterol homeostasis and cellular stress responses.[8][9] It forms a complex with other

proteins, including the Niemann-Pick C1 (NPC1) protein, to regulate the transport of cholesterol

out of lysosomes.[8]
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Caption: Simplified schematic of Sigma-2 Receptor (TMEM97) interactions.

The binding of ligands, including certain diazaspiro compounds, to TMEM97 can modulate

these interactions, thereby influencing cellular cholesterol levels and potentially impacting

inflammatory signaling pathways.[10] For example, some studies suggest a link between

TMEM97 and the expression of pro-inflammatory cytokines like IL-1β and CCL2.[10]
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Conclusion: A Promising Scaffold with Target-
Dependent Success
Diazaspiro bioisosteres, particularly 2,6-diazaspiro[3.3]heptane, represent a valuable tool in the

medicinal chemist's arsenal for optimizing lead compounds. Their rigid, three-dimensional

nature can confer improved physicochemical and pharmacokinetic properties compared to

more flexible scaffolds like piperazine. However, the success of this bioisosteric replacement is

highly dependent on the specific biological target.

As demonstrated in the case of PARP inhibitors, the incorporation of a diazaspiro[3.3]heptane

core can lead to a desirable decoupling of high-affinity binding and off-target toxicities.

Conversely, for the σ2 receptor, this same scaffold may not be the optimal choice. This

underscores the importance of a data-driven, target-centric approach to bioisosteric

replacement.

Future research should continue to explore the structure-activity relationships of a wider range

of diazaspiro scaffolds across diverse biological targets. A deeper understanding of how the

unique conformational constraints of these molecules influence their interactions with protein

binding pockets will undoubtedly pave the way for the design of more potent, selective, and

safer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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